2-(4-Methyl-5-isothiazolyl)phenol
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Overview
Description
2-(4-Methyl-5-isothiazolyl)phenol is an organic compound that features a unique structure combining a thiazole ring and a cyclohexadienone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-5-isothiazolyl)phenol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Cyclohexadienone Formation: The cyclohexadienone moiety can be prepared via the oxidation of cyclohexadiene derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reaction: The final step involves coupling the thiazole ring with the cyclohexadienone moiety under basic conditions, often using a base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-5-isothiazolyl)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiazolidine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, sodium hydride
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidine derivatives
Substitution: Substituted thiazole derivatives
Scientific Research Applications
2-(4-Methyl-5-isothiazolyl)phenol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its unique structure and reactivity.
Materials Science: It is explored for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-5-isothiazolyl)phenol involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in microbial growth or cancer cell proliferation.
Pathways Involved: It can interfere with metabolic pathways or signal transduction pathways, leading to the inhibition of cell growth or induction of cell death.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methyl-5-isothiazolyl)phenol: Unique due to the combination of thiazole and cyclohexadienone moieties.
4-Methyl-1,2-thiazole: Lacks the cyclohexadienone moiety, simpler structure.
Cyclohexa-2,4-dien-1-one: Lacks the thiazole ring, simpler structure.
Properties
CAS No. |
89296-04-8 |
---|---|
Molecular Formula |
C10H9NOS |
Molecular Weight |
191.25 g/mol |
IUPAC Name |
2-(4-methyl-1,2-thiazol-5-yl)phenol |
InChI |
InChI=1S/C10H9NOS/c1-7-6-11-13-10(7)8-4-2-3-5-9(8)12/h2-6,12H,1H3 |
InChI Key |
OKZWNVOUHRAQJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=C1)C2=CC=CC=C2O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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